molecular formula C7H5BrClF2N B15198051 2-Bromo-6-chloro-4-(difluoromethyl)aniline

2-Bromo-6-chloro-4-(difluoromethyl)aniline

Cat. No.: B15198051
M. Wt: 256.47 g/mol
InChI Key: PBXSBTQOMRGTIK-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(difluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF2N It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(difluoromethyl)aniline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(difluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-4-(difluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-(difluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(difluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

2-bromo-6-chloro-4-(difluoromethyl)aniline

InChI

InChI=1S/C7H5BrClF2N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2

InChI Key

PBXSBTQOMRGTIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(F)F

Origin of Product

United States

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